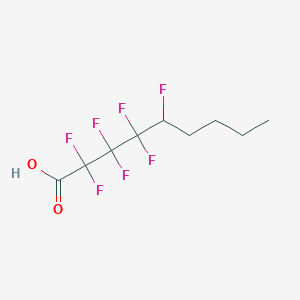
2,2,3,3,4,4,5-Heptafluorononanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5-Heptafluorononanoic acid is a perfluorinated carboxylic acid with the molecular formula C9H3F7O2. It is a member of the perfluorinated carboxylic acids family, known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make them valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5-Heptafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale ECF processes due to their efficiency and scalability. The reaction conditions typically include the use of anhydrous hydrogen fluoride as the fluorinating agent and a suitable electrolyte to facilitate the electrochemical reaction. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5-Heptafluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or aldehydes.
Substitution: Compounds with hydroxyl or amino groups replacing fluorine atoms.
Scientific Research Applications
2,2,3,3,4,4,5-Heptafluorononanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5-Heptafluorononanoic acid involves its interaction with biological membranes and proteins. The compound’s perfluorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity. These interactions can lead to various biological effects, including cytotoxicity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol: A perfluorinated alcohol with similar chemical properties but different functional groups.
Perfluorononanoic acid: Another perfluorinated carboxylic acid with a similar structure but different fluorination pattern.
Uniqueness
2,2,3,3,4,4,5-Heptafluorononanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher thermal stability and resistance to degradation compared to other perfluorinated compounds. These properties make it particularly valuable in applications requiring extreme chemical resistance and stability.
Properties
CAS No. |
498543-97-8 |
|---|---|
Molecular Formula |
C9H11F7O2 |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5-heptafluorononanoic acid |
InChI |
InChI=1S/C9H11F7O2/c1-2-3-4-5(10)7(11,12)9(15,16)8(13,14)6(17)18/h5H,2-4H2,1H3,(H,17,18) |
InChI Key |
LDTCDPAKQFHNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


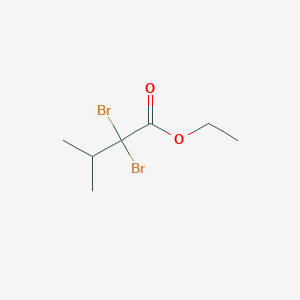

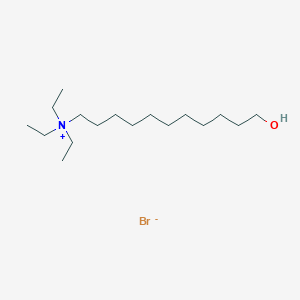
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
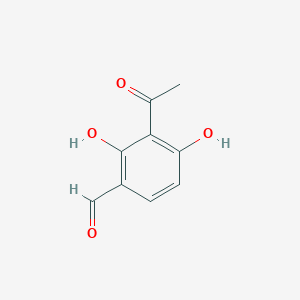
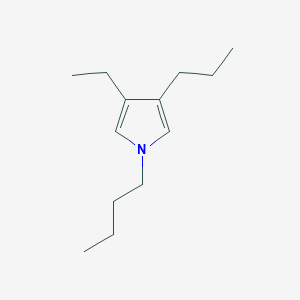
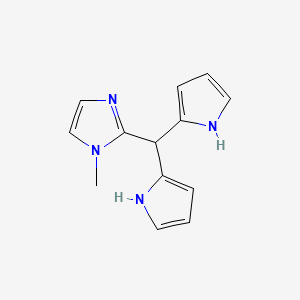
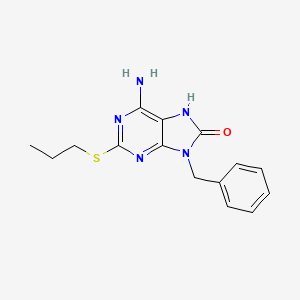
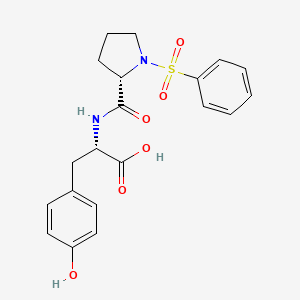
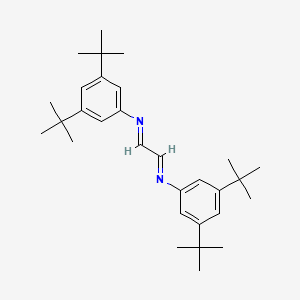
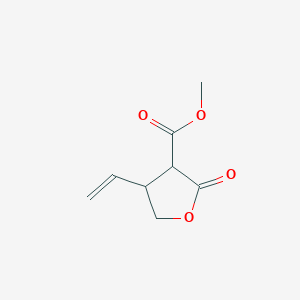
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
